tert-butyl 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group and a 1,2,3-triazole ring
Properties
Molecular Formula |
C16H28N4O2 |
|---|---|
Molecular Weight |
308.42 g/mol |
IUPAC Name |
tert-butyl 4-(4-tert-butyltriazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H28N4O2/c1-15(2,3)13-11-20(18-17-13)12-7-9-19(10-8-12)14(21)22-16(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI Key |
KAPDMMLOCRKUEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN(N=N1)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst.
Substitution on the piperidine ring: The piperidine ring is functionalized with a tert-butyl group and a carboxylate group. This can be done through standard organic synthesis techniques, such as nucleophilic substitution or protection-deprotection strategies.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the triazole ring.
Reduction: Reduction reactions can also occur, especially at the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biology and Medicine:
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to various surfaces or carriers.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate depends on its specific application. In drug development, for example, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring can provide steric bulk and hydrophobic interactions.
Comparison with Similar Compounds
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness:
- Structural Features: The presence of both a tert-butyl group and a 1,2,3-triazole ring in the same molecule is relatively unique and can impart distinct chemical and physical properties.
- Reactivity: The compound’s reactivity can be tuned by modifying the substituents on the piperidine and triazole rings, making it a versatile building block for various applications.
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